5-chloro-1-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-indole-2-carboxamide
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Overview
Description
5-chloro-1-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazole ring fused with a pyridine ring, which is further connected to an indole moiety. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-indole-2-carboxamide typically involves multiple steps. One common method includes the nucleophilic substitution reaction where a chloro-substituted indole is reacted with a triazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and triazole moieties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine in ethanol under reflux
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amine derivatives .
Scientific Research Applications
5-chloro-1-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-indole-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral, antimicrobial, and anticancer agent
Biology: The compound’s interaction with various enzymes and receptors makes it a candidate for biochemical studies.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-chloro-1-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The triazole and indole moieties allow it to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes in pathogens or cancer cells, making it effective as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Studied for its anticancer and anti-inflammatory properties.
Uniqueness
5-chloro-1-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-indole-2-carboxamide is unique due to its specific combination of triazole, pyridine, and indole moieties, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C18H16ClN5O |
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Molecular Weight |
353.8 g/mol |
IUPAC Name |
5-chloro-1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]indole-2-carboxamide |
InChI |
InChI=1S/C18H16ClN5O/c1-23-14-6-5-13(19)10-12(14)11-15(23)18(25)20-8-7-17-22-21-16-4-2-3-9-24(16)17/h2-6,9-11H,7-8H2,1H3,(H,20,25) |
InChI Key |
WPFUWHIVHPJQMB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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